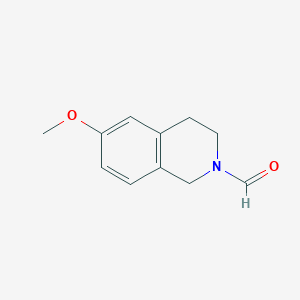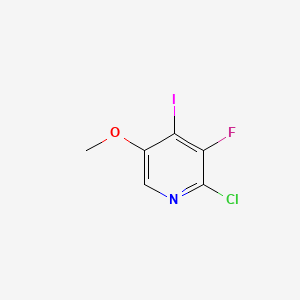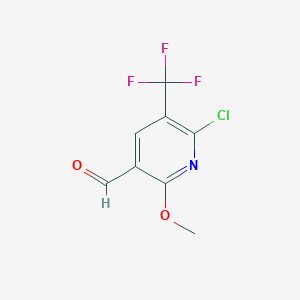
Methyl 3-(2,4-dioxohexahydropyrimidin-1-yl)-4-methoxy-benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoate is a synthetic organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a tetrahydropyrimidinyl group attached to a methoxybenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoate typically involves the condensation of 3-amino-4-methoxybenzoic acid with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the desired product.
Condensation Reaction: The initial step involves the reaction of 3-amino-4-methoxybenzoic acid with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out at a temperature of around 80-100°C.
Cyclization: The intermediate product undergoes cyclization to form the tetrahydropyrimidinyl ring. This step may require the use of a base such as sodium ethoxide and is conducted at a temperature of around 60-80°C.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This is achieved using methanol and a catalyst such as sulfuric acid, with the reaction carried out at room temperature.
Industrial Production Methods
Industrial production of methyl 3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors, automated control systems, and optimized reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
化学反応の分析
Types of Reactions
Methyl 3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted benzoates, alcohols, amines, and quinones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Methyl 3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of methyl 3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Methyl 3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoate can be compared with other similar compounds such as:
Methyl 3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Ethyl 3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoate: Contains an ethyl ester instead of a methyl ester, which may influence its solubility and pharmacokinetic properties.
Methyl 3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-hydroxybenzoate: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical reactivity and biological effects.
特性
分子式 |
C13H14N2O5 |
|---|---|
分子量 |
278.26 g/mol |
IUPAC名 |
methyl 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoate |
InChI |
InChI=1S/C13H14N2O5/c1-19-10-4-3-8(12(17)20-2)7-9(10)15-6-5-11(16)14-13(15)18/h3-4,7H,5-6H2,1-2H3,(H,14,16,18) |
InChIキー |
BIPAJWMHQMOLMJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)OC)N2CCC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13919445.png)
![Tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13919459.png)
![(3R)-3-[(4-hydroxyphenyl)methyl]-5-methoxy-3,4-dihydro-2H-chromen-7-ol](/img/structure/B13919460.png)
![1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide](/img/structure/B13919468.png)


![6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine](/img/structure/B13919490.png)

![7,8-Dichloroimidazo[1,5-A]pyridine](/img/structure/B13919497.png)
![4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine](/img/structure/B13919523.png)
![2,5-Bis(2-butyloctyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13919525.png)
